molecular formula C13H12N2O4S2 B161235 Dehydrogliotoxin CAS No. 1668-07-1

Dehydrogliotoxin

Cat. No. B161235
CAS RN: 1668-07-1
M. Wt: 324.4 g/mol
InChI Key: BNNLUYCZQNYABS-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrogliotoxin is a natural product that is produced by fungi, particularly by the species Penicillium and Aspergillus. It belongs to the class of compounds known as epipolythiodioxopiperazines (ETPs) and has been found to possess a range of biological activities. In recent years, dehydrogliotoxin has attracted significant attention from researchers due to its potential applications in the fields of medicine and agriculture.

Scientific Research Applications

1. Chemical Structure and Derivatives

Dehydrogliotoxin, identified as a metabolite of Penicillium terlikowskii, has been a subject of interest in chemical research. It's characterized by its unique structure, C13H12N2O4S2, and has been studied for its chemical reactions and derivatives. For instance, specific treatments of dehydrogliotoxin with anhydrous acid yield sulphur, 1,2,3,4-tetrahydro-6-hydroxy-2-methyl-3-methylene-1,4-dioxopyrazino[1,2-a]-indole and the corresponding 1,3,4-trioxo-derivative, which are important for understanding its chemical properties and potential applications in various fields (Lowe, Taylor, & Vining, 1966).

2. Reaction with Triphenylphosphine

Research has explored the reaction of dehydrogliotoxin with triphenylphosphine, which results in the formation of an epithiodioxopiperazine and triphenylphosphine sulphide. This reaction involves the epimerization of the asymmetric centres of the dioxopiperazine ring, highlighting its complex chemical behavior and potential for further chemical synthesis applications (Safe & Taylor, 1971).

3. Synthesis Studies

Significant work has been done in the total synthesis of dehydrogliotoxin. The methodologies developed for its synthesis, such as Method A and Method B in Scheme 19 by Fukuyama et al., have broader implications for the synthesis of similar compounds and could contribute to advancements in organic chemistry and pharmaceuticals (Fukuyama, Nakatsuka, & Kishi, 1981).

properties

CAS RN

1668-07-1

Product Name

Dehydrogliotoxin

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

(1R,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H12N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,16-17H,5-6H2,1H3/t12-,13-/m1/s1

InChI Key

BNNLUYCZQNYABS-CHWSQXEVSA-N

Isomeric SMILES

CN1C(=O)[C@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C(=CC=C4)O

SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O

Canonical SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C(=CC=C4)O

synonyms

dehydrogliotoxin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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